7-TMCA

Übersicht

Beschreibung

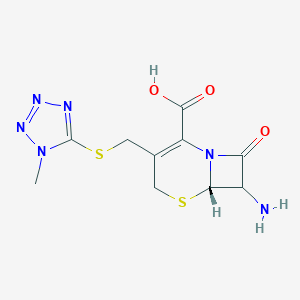

7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid, also known as 7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid, is a useful research compound. Its molecular formula is C₁₀H₁₂N₆O₃S₂ and its molecular weight is 328.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Broad Spectrum Antimicrobial Agent

7-Amtca has demonstrated a broad antimicrobial spectrum, making it effective against various bacterial strains. Research indicates that it exhibits high intramuscular blood levels in animal models, which correlates with its therapeutic efficacy in treating bacterial infections. In particular, studies have shown that it is effective against both Gram-positive and Gram-negative bacteria .

Case Study: Efficacy in Rodents

In experimental settings involving rodents, 7-Amtca was compared to established antibiotics such as cefazolin and cefamandole. The results indicated that 7-Amtca not only produced higher blood concentrations but also showed superior therapeutic outcomes in controlling bacterial infections . This positions it as a promising candidate for further development in clinical settings.

Synthesis and Derivatives

The synthesis of 7-Amtca involves complex chemical reactions that yield a compound suitable for pharmaceutical applications. It serves as an intermediate in the production of other cephalosporin antibiotics. The ability to modify its structure allows for the development of derivatives with enhanced properties or reduced side effects .

Table 1: Comparison of 7-Amtca with Other Antibiotics

| Property | 7-Amtca | Cefazolin | Cefamandole |

|---|---|---|---|

| Antimicrobial Spectrum | Broad | Moderate | Moderate |

| Blood Level (mg/L) | High | Moderate | Low |

| Efficacy in Rodents | High | Moderate | Low |

Therapeutic Potential

Infection Treatment

Given its broad-spectrum activity and high efficacy, 7-Amtca shows potential for use in treating various infections, particularly those caused by resistant bacterial strains. Its unique structure may also allow for the development of new formulations that can overcome existing antibiotic resistance mechanisms .

Future Research Directions

Ongoing research is focused on understanding the full range of biological activities associated with 7-Amtca. Studies are being conducted to explore its mechanism of action at the molecular level, which could lead to the identification of new therapeutic targets.

Wirkmechanismus

Target of Action

7-TMCA, also known as 7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid or 7-AMTCA, primarily targets P-selectin , a cell adhesion molecule . P-selectin mediates the adhesion of sickle red blood cells, platelets, and leukocytes to the endothelium .

Mode of Action

This compound interacts with its target, P-selectin, by binding to it, thereby blocking its interaction with P-selectin glycoprotein ligand-1 . This interaction inhibits the adhesion of sickle red blood cells, platelets, and leukocytes to the endothelium .

Biochemical Pathways

The acylation of this compound is carried out using immobilized cephalosporin-acid synthetase as a biocatalyst . This process involves the use of methyl esters of D-mandelic acid, 1 (H)-tetrazolylacetic acid, cyanomethylthioacetic acid, thienylacetic acid, D-phenylglycine, and D-p-hydroxyphenylglycine as acylating agents .

Pharmacokinetics

It’s worth noting that the compound is part of the larger molecule crizanlizumab, which exhibits disproportional pharmacokinetics over a dose range .

Result of Action

The result of the action of this compound is the production of cefamandole (CFM) and six chimeric compounds composed of the C3-modified β-lactam nucleus and the acyl parts of various known antibiotics . These compounds can potentially be tested for antimicrobial activity under mild conditions without isolation, directly in the aqueous medium of reaction mixtures after biocatalytic synthesis .

Action Environment

The biocatalytic acylation of this compound is optimized under specific conditions in a water-organic medium containing 43% (vol/vol) of ethylene glycol at 30°С with a spontaneous pH gradient in the range of 8.0–6.0 . The efficiency of the reaction is influenced by these environmental factors .

Biologische Aktivität

7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid, commonly referred to as a novel cephalosporin derivative, has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits structural characteristics that suggest it may possess antimicrobial properties, making it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

The molecular formula of 7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid is CHNOS. Key physical properties include:

| Property | Value |

|---|---|

| Boiling Point | 695.2ºC at 760 mmHg |

| Appearance | White powder |

| Flash Point | 374.2ºC |

| Density | 2.04 g/cm³ |

| Refractive Index | 1.956 |

These properties indicate a stable compound suitable for laboratory and potential therapeutic applications.

Antimicrobial Activity

Research indicates that cephalosporin derivatives like 7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid exhibit significant antimicrobial activity. The mechanism of action is primarily through the inhibition of bacterial cell wall synthesis, which is critical for bacterial growth and replication.

Case Studies

- In Vitro Studies : A study conducted on various bacterial strains showed that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

- In Vivo Studies : Animal model studies have indicated that treatment with this compound resulted in reduced bacterial load in infected tissues compared to control groups. These findings support its potential as an effective therapeutic agent in treating bacterial infections.

Cytotoxicity and Safety Profile

While the antimicrobial efficacy is promising, evaluating the cytotoxicity of 7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid is crucial for determining its safety for clinical use. Preliminary studies suggest a favorable safety profile with minimal cytotoxic effects on mammalian cell lines at therapeutic concentrations.

The compound's mechanism involves binding to penicillin-binding proteins (PBPs), leading to the inhibition of peptidoglycan cross-linking in bacterial cell walls. This action results in cell lysis and death, particularly effective against rapidly dividing bacteria.

Eigenschaften

IUPAC Name |

(6R,7R)-7-amino-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O3S2/c1-15-10(12-13-14-15)21-3-4-2-20-8-5(11)7(17)16(8)6(4)9(18)19/h5,8H,2-3,11H2,1H3,(H,18,19)/t5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTQHTOXGKVJPN-SVGQVSJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701105488 | |

| Record name | (6R,7R)-7-Amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701105488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24209-38-9 | |

| Record name | (6R,7R)-7-Amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24209-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6R,7R)-7-Amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701105488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R-trans)-7-amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 7-TMCA in pharmaceutical synthesis?

A1: this compound serves as a vital building block for synthesizing several semi-synthetic cephalosporin antibiotics []. Its structure allows for the attachment of various side chains, leading to the creation of a diverse range of cephalosporin derivatives with potentially enhanced antimicrobial properties. For instance, it is a key intermediate in the production of Cefoperazone [, ], a third-generation cephalosporin antibiotic.

Q2: Can you describe a typical synthesis route for this compound?

A2: this compound can be synthesized by reacting 7-ACA (7-Aminocephalosporanic acid) with 1-methyl-5-mercapto-1,2,3,4-tetrazole []. This reaction is typically carried out in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and utilizes acetonitrile as a solvent [].

Q3: Have there been any improvements in the synthesis of this compound?

A3: Yes, researchers have explored alternative catalysts and solvents to improve the synthesis of this compound. One notable approach replaces acetonitrile with dimethyl carbonate, a less toxic and environmentally friendlier solvent []. This method utilizes a boron trifluoride dimethyl carbonate complex as the catalyst, leading to improved product quality and reduced drying time [].

Q4: How is this compound used in the synthesis of Cefoperazone?

A4: Studies demonstrate that this compound can be effectively utilized as a starting material for Cefoperazone synthesis []. The process yields Cefoperazone water salt that meets the quality standards outlined in the Chinese Pharmacopoeia (ChP 2005) [].

Q5: Are there any other cephalosporin antibiotics synthesized using this compound?

A5: Beyond Cefoperazone, this compound serves as a key intermediate in the synthesis of Cefbuperazone []. This synthesis route begins with D-threonine, which undergoes a series of reactions culminating in the condensation of a derivative with this compound and subsequent 7-methoxylation to yield Cefbuperazone [].

Q6: Has the stability of Cefoperazone synthesized from this compound been investigated?

A6: Research indicates that Cefoperazone synthesized from this compound exhibits good stability. One study observed that the color of the synthesized Cefoperazone remained unchanged (white) even after six months of exposure to air at room temperature []. This finding suggests a promising stability profile for the final drug product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.